Aniline;methanesulfonic acid

Protic Ionic Liquids Phase Behavior Electrolyte Design

Researchers needing clean, single-component electrolytes for polyaniline (PANi) deposition often struggle with multi-reagent systems that introduce variable acidity and oxidizing by-products. Aniline;methanesulfonic acid (CAS 82220-46-0) solves this by combining the anilinium monomer, proton source, and non-oxidizing methanesulfonate electrolyte in one ready-to-use protic ionic liquid precursor. • Eliminates separate addition of H₂SO₄ or HCl - reduces cell components and simplifies process control. • Near-room-temperature melting (~20 °C) enables solvent-free electropolymerization. • Biodegradable counterion (>60% in 28 days, OECD 301D) supports sustainable procurement mandates. Supplied with rigorous analytical documentation for immediate scale-up from R&D to pilot production.

Molecular Formula C7H11NO3S
Molecular Weight 189.23 g/mol
CAS No. 82220-46-0
Cat. No. B14414754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline;methanesulfonic acid
CAS82220-46-0
Molecular FormulaC7H11NO3S
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC=C(C=C1)N
InChIInChI=1S/C6H7N.CH4O3S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;1H3,(H,2,3,4)
InChIKeyGGFOZRQCNXQCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aniline;methanesulfonic acid (CAS 82220-46-0): A Protic Ionic Liquid Precursor & Electrolyte Component


Aniline;methanesulfonic acid (CAS 82220-46-0, molecular formula C7H11NO3S, molecular weight 189.23 g/mol) is the anilinium salt formed by proton transfer from methanesulfonic acid (MSA) to aniline, classified as a protic ionic liquid (PIL) precursor [1]. The compound combines an aromatic amine cation with a strong, non-oxidizing organosulfonate anion, exhibiting high water solubility and a melting transition around 20°C that situates it near the room-temperature ionic liquid regime [2]. Its physicochemical profile—driven by the large pKa differential (ΔpKa ~6.5) between the acid and base components—enables applications spanning conductive polymer synthesis, electrochemical energy storage, and green chemistry processes [3].

Why Aniline;methanesulfonic acid Cannot Be Replaced by Generic Anilinium Salts or Free Amine/Acid Mixtures


Simple anilinium salts with mineral acid anions (e.g., chloride, sulfate, bisulfate) and the aniline free base exhibit fundamentally different phase behavior, thermal stability, and chemical reactivity profiles that preclude direct substitution for aniline;methanesulfonic acid in electrochemical and synthetic applications. The methanesulfonate anion imparts a unique combination of strong acidity (pKa ~-1.9) without oxidizing power, high metal-salt solubility, and biodegradability—properties absent in chloride or sulfate counterparts [1]. The large pKa gap (ΔpKa ~6.5) between methanesulfonic acid (pKa ~-1.9) and the anilinium cation (pKa ~4.6) ensures near-complete proton transfer and persistent ionic character, whereas weaker acids or bases yield equilibrium mixtures of neutral and ionic species that compromise electrolyte performance [2]. Furthermore, the methanesulfonate anion directs a three-dimensional hydrogen-bonding network distinct from the two-dimensional networks formed by benzenesulfonate analogs, affecting solvation, crystallization, and charge transport properties [3].

Quantitative Differentiation Evidence for Aniline;methanesulfonic acid vs. Closest Analogs


Melt Transition Temperature: Near-Room-Temperature Ionic Liquid Behavior vs. High-Melting Crystalline Salts

Aniline;methanesulfonic acid exhibits a fusion temperature consistent with a low-melting organic salt (~20 °C), placing it in the protic ionic liquid (PIL) regime at or near ambient conditions [1]. In contrast, anilinium chloride melts at 196–202 °C and anilinium hydrobromide at ~285 °C (dec.) , precluding their use as room-temperature ionic liquids.

Protic Ionic Liquids Phase Behavior Electrolyte Design

Acid Strength Differentiation: Methanesulfonic Acid (pKa ~-1.9) vs. Sulfuric Acid (pKa1 ~-10) Counterion

The methanesulfonate counterion in aniline;methanesulfonic acid derives from an acid with pKa ~-1.9 [1], which is approximately 8 orders of magnitude weaker as a proton donor than the first dissociation of sulfuric acid (pKa1 ~-10) [2]. Critically, MSA is a non-oxidizing strong acid, whereas sulfuric acid is a potent oxidant that degrades organic substrates and corrodes electrode materials [3].

Acid Strength Oxidizing Potential Electrolyte Compatibility

Environmental Profile: Biodegradable Methanesulfonate vs. Persistent Mineral Acid Counterions

The methanesulfonate anion in aniline;methanesulfonic acid undergoes ultimate biodegradation to CO2 and sulfate, achieving >60% biodegradation within 28 days in standard OECD 301D tests [1]. In contrast, chloride, sulfate, and tetrafluoroborate counterions in common anilinium salts are either non-biodegradable or persist indefinitely in aqueous systems [2].

Green Chemistry Biodegradability Sustainable Procurement

Hydrogen-Bonding Network Dimensionality: 3D Methanesulfonate vs. 2D Benzenesulfonate Architecture

In structurally characterized anilinium sulfonate salts, the methanesulfonate anion directs a three-dimensional hydrogen-bonding network via N–H···O=S and O–H···O=S interactions involving water molecules, whereas the benzenesulfonate analog forms only a two-dimensional network [1]. This difference in supramolecular architecture arises from the smaller size and higher charge density of the methanesulfonate anion.

Crystal Engineering Supramolecular Chemistry Solubility Modulation

Proton-Transfer Completeness: ΔpKa ~6.5 Ensures Persistent Ionic Character vs. Weak Acid Salts

The proton transfer equilibrium in aniline;methanesulfonic acid is driven by a ΔpKa of approximately 6.5 units (methanesulfonic acid pKa ~-1.9, anilinium pKa ~4.6) [1], exceeding the empirical threshold of ΔpKa > 4 required for near-complete (>99%) proton transfer and persistent ionic liquid character [2]. Weaker acids paired with aniline (e.g., acetic acid, pKa 4.8, ΔpKa ~0.2) yield equilibrium mixtures with significant neutral species populations that reduce ionic conductivity.

Protic Ionic Liquids Ionicity Electrolyte Performance

Synthetic Versatility: Diazotization Efficiency with Methanesulfonic Acid vs. Alternative Acid Systems

Methanesulfonic acid paired with aniline enables efficient room-temperature diazotization using tert-butyl nitrite (1.0 equiv) as the nitrosating agent, followed by polyaniline-catalyzed C–H arylation with broad substrate scope [1]. This system operates without metals or strong bases at ambient temperature, whereas analogous systems using HCl or H2SO4 often require cryogenic temperatures (0–5 °C) to stabilize the diazonium intermediate and may promote undesired oxidation side reactions [2].

Diazotization C–H Arylation Synthetic Methodology

Optimal Application Scenarios for Aniline;methanesulfonic acid Based on Quantitative Differentiation Evidence


Self-Contained Electrolyte–Monomer System for Electropolymerization of Polyaniline

Aniline;methanesulfonic acid serves as a single-component precursor that simultaneously supplies the anilinium monomer, the proton source, and the ionic electrolyte required for electropolymerization of polyaniline (PANi) [1]. Its near-room-temperature melting transition (~20 °C) and non-oxidizing, strongly acidic character (pKa ~-1.9) enable deposition of high-quality conductive polymer films without exogenous acid or solvent, reducing the number of components in the electrochemical cell and simplifying process control compared to systems requiring separate addition of H2SO4 or HCl [1][2].

Metal-Free Room-Temperature C–H Arylation for Pharmaceutical Intermediate Synthesis

The methanesulfonic acid component of aniline;methanesulfonic acid enables efficient in situ diazotization of the aniline moiety with tert-butyl nitrite at ambient temperature, followed by polyaniline-catalyzed C–H arylation without transition metals or strong bases [1]. This methodology is directly applicable to late-stage functionalization of drug-like molecules where acid-sensitive protecting groups must be preserved (enabled by the non-oxidizing nature of MSA vs. H2SO4) and where cryogenic cooling (required for HCl-diazonium systems) is impractical in parallel synthesis workflows [1][2].

Green Electrolyte Formulation for Zinc-Ion and Other Aqueous Batteries

The biodegradability of the methanesulfonate counterion (>60% in 28 days per OECD 301D) and its high metal-salt solubility make aniline;methanesulfonic acid an environmentally preferable electrolyte component for aqueous zinc-polyaniline batteries [1][2]. Unlike sulfate-based electrolytes that suffer from poor solubility of certain metal salts and persistent environmental persistence, MSA-based systems combine high ionic conductivity with a favorable ecotoxicological profile, aligning with sustainable procurement mandates in the energy storage sector [2].

Pharmaceutical Salt Screening: 3D Hydrogen-Bonded Cocrystal Engineering

The three-dimensional hydrogen-bonding architecture uniquely imparted by the methanesulfonate anion—demonstrated in head-to-head crystallographic comparison with the benzenesulfonate analog [1]—positions aniline;methanesulfonic acid as a model system for studying 3D supramolecular synthons in pharmaceutical cocrystal design. This property influences dissolution rate modulation and solid-state stability, making it a valuable reference compound when screening sulfonate counterions for basic drug candidates where controlled release or enhanced lattice stability is desired [1].

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